- 3'-/2'-Amino- or -thiol-modified, fluorescence coupled nucleoside and oligonucleotide, a method for their preparation and their use, European Patent Organization, , ,
Cas no 92586-35-1 (AZT triphosphate)

AZT triphosphate structure
Nombre del producto:AZT triphosphate
AZT triphosphate Propiedades químicas y físicas
Nombre e identificación
-
- Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-
- 3'-AZIDO-3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE
- 3'-Azido-3'-deoxythymidine-5'-triphosphate
- AZT triphosphate
- 3′-Azido-3′-deoxythymidine 5′-(tetrahydrogen triphosphate) (ACI)
- 3′-Azido-3′-deoxythymidine 5′-triphosphate
- 3′-Azido-3′-deoxythymidine triphosphate
- 3′-Azidothymidine triphosphate
- Azidothymidine triphosphate
- AZTTP
- Zidovudine 5′-triphosphate
- Zidovudine triphosphate
- 6RGF96R053
- Threo-azt-TP
- SCHEMBL19808965
- 3'-azido-3'-deoxythymidine triphosphate
- Combivir
- Thymidine 5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-
- DA-50915
- BDBM50370476
- ZDV-TP
- N3dTTP
- 3'-N3-dTTP
- 3'-Deoxy-3'-azidothymidine triphosphate
- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- AZT-triphospate
- CHEMBL193952
- Zidovudine-triphosphate (AZT-TP)
- 3'-Azido-dTTP
- Dttp(3'N3)
- 1-(3'-Azido-2',3'-dideoxy-beta-D-xylofuranosyl)thymine 5'-triphosphate
- 92586-35-1
- HY-116364
- 3'-Azido-2',3'-dideoxythymidine-5'-triphosphate
- Azidothymidine-5'-triphosphate
- DTXSID80239053
- 106060-92-8
- NSC742231
- Azt-TP
- CS-0065212
- AZddTTP
- UNII-6RGF96R053
- DTXCID00161544
- 3'-Azidothymidine triphosphate
- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
- Q27265380
- Erythro-azt-TP
- GLWHPRRGGYLLRV-XLPZGREQSA-N
- 3'-Deoxy-3'-Azidothymidine-5'-triphosphate
- 3'-Azido-2',3'-dideoxythymidine-5'- triphosphate
- Zidovudine 5'-triphosphate
- Zidovudine-5'-triphosphate
-
- Renchi: 1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
- Clave inchi: GLWHPRRGGYLLRV-XLPZGREQSA-N
- Sonrisas: O=C1NC(=O)C(C)=CN1[C@H]1C[C@H](N=[N+]=[N-])[C@@H](COP(O)(=O)OP(O)(=O)OP(O)(O)=O)O1
Atributos calculados
- Calidad precisa: 506.996
- Masa isotópica única: 506.996
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 15
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 9
- Complejidad: 973
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: _3.2
- Superficie del Polo topológico: 233A^2
Propiedades experimentales
- Punto de ebullición: °Cat760mmHg
- Punto de inflamación: °C
- PSA: 303.09000
- Logp: -0.39254
AZT triphosphate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0065212-1mg |
AZT triphosphate |
92586-35-1 | 1mg |
$550.0 | 2022-04-26 | ||
MedChemExpress | HY-116364-1mg |
AZT triphosphate |
92586-35-1 | 1mg |
¥6500 | 2022-08-31 |
AZT triphosphate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide
1.2 Reagents: Methanol
1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide
1.2 Reagents: Methanol
1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Therapeutic nucleosides, European Patent Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium phosphate
Referencia
- One-pot synthesis of nucleotides in water mediumPhosphorus, 2019, 194(4-6), 335-336,
Métodos de producción 4
Condiciones de reacción
Referencia
- Effector studies of 3'-azidothymidine nucleotides with human ribonucleotide reductaseBiochemical Pharmacology, 1987, 36(21), 3757-61,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 3 h, 25 °C
1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C
1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C
1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C
1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C
Referencia
- Cross-Linked Polymeric Nanogel Formulations of 5'-Triphosphates of Nucleoside Analogs: Role of the Cellular Membrane in Drug ReleaseMolecular Pharmaceutics, 2005, 2(6), 449-461,
Métodos de producción 6
Condiciones de reacción
Referencia
- Carriers for liquid membrane transport of nucleotide 5'-triphosphatesJournal of Organic Chemistry, 1992, 57(12), 3449-54,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Referencia
- Synthesis and application of modified nucleosides or nucleotides, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
Referencia
- New thymidine triphosphate analog inhibitors of human immunodeficiency virus-1 reverse transcriptase.Journal of Medicinal Chemistry, 1992, 35(11), 1938-41,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole , Tributylammonium pyrophosphate Solvents: Dimethylformamide
Referencia
- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'-deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfideNucleic Acid Chem., 1991, 4, 67-72,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: 1H-Tetrazole , P,P′′-Diamidotriphosphorous acid, N,N,N′,N′-tetrakis(1-methylethyl)-, P,P′,P′′-t… Solvents: Tetrahydrofuran ; 24 h, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
Referencia
- Solid-phase synthesis of modified oligonucleotides containing diphosphodiester inter-nucleotide linkages, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: 5′-ATP , 2-Propenoic acid, 2-(phosphonooxy)-, ion(1-) , Magnesium chloride Solvents: Water ; 5 d, pH 6.8, 37 °C
Referencia
- Treatment of human viral infections, United States, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Trimethyl phosphate ; 30 min, 0 °C
1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C
1.3 Reagents: Tributylamine ; 2 min
1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C
1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C
1.3 Reagents: Tributylamine ; 2 min
1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C
Referencia
- Structure-based design, synthesis, and in vitro assay of novel nucleoside analog inhibitors against HIV-1 reverse transcriptaseBioorganic & Medicinal Chemistry Letters, 2005, 15(16), 3775-3777,
Métodos de producción 13
Condiciones de reacción
Referencia
- Inhibition of DNA polymerase η by oxetanocin derivativesNucleic Acids Symposium Series, 2006, (50), 269-270,
Métodos de producción 14
Condiciones de reacción
Referencia
- 2'-deoxynucleoside 5'-triphosphates modified at the γ-phosphateCollection of Czechoslovak Chemical Communications, 1996, 61,,
Métodos de producción 15
Condiciones de reacción
Referencia
- Aminonucleosides and their derivatives. XI. Synthesis of 3'-amino-2', 3'-dideoxynucleoside 5'-triphosphatesBioorganicheskaya Khimiya, 1984, 10(5), 670-80,
Métodos de producción 16
Condiciones de reacción
Referencia
- α,β- and β,γ-Methylene 5'-phosphonate derivatives of 3'-azido-2',3'-dideoxythymidine-5'-triphosphate. Correlation between affinity for reverse transcriptase, susceptibility to hydrolysis by phosphodiesterases and anti-retrovirus activityBiochemical Pharmacology, 1988, 37(12), 2395-403,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide
1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide
1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide
Referencia
- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfideNucleic Acid Chem., 1991, 4, 67-72,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: 1H-Tetrazole , 2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid (polystyrene divinyl benzene aminomethylated supported) Solvents: Tetrahydrofuran ; 28 h, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt
Referencia
- Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosidesOrganic Letters, 2005, 7(25), 5589-5592,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Imidazole , 2-Chloro-1,3-dimethylimidazolium hexafluorophosphate Solvents: Acetonitrile , Water ; 30 min, 40 °C
1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C
1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C
Referencia
- One-Pot Synthesis of Nucleotides and Conjugates in Aqueous MediumEuropean Journal of Organic Chemistry, 2017, 2017(2), 241-245,
AZT triphosphate Raw materials
- Thymidine5'-(trihydrogen diphosphate), 3'-azido-3'-deoxy-
- 5'-Thymidylic acid,3'-azido-3'-deoxy-
- Zidovudine
- Sodium;[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Dihydrogen Phosphate
- 1,1',1''-phosphinylidynetris-1H-Imidazole
AZT triphosphate Preparation Products
AZT triphosphate Literatura relevante
-
Rishi Rajat Adhikary,Prachi More,Rinti Banerjee Nanoscale 2015 7 7520
-
David C. Pryde,Rob Webster,Scott L. Butler,Edward J. Murray,Kevin Whitby,Chris Pickford,Mike Westby,Michael J. Palmer,David J. Bull,Hannah Vuong,David C. Blakemore,Darren Stead,Christopher Ashcroft,Iain Gardner,Claire Bru,Wai-Yee Cheung,Ieuan O. Roberts,Jennifer Morton,Richard A. Bissell Med. Chem. Commun. 2013 4 709
-
Raquel Mello da Rosa,Bruna Candia Piccoli,Fernanda D'Avila da Silva,Luciano Dornelles,Jo?o B. T. Rocha,Mariana Souza Sonego,Karine Rech Begnini,Tiago Collares,Fabiana K. Seixas,Oscar E. D. Rodrigues Med. Chem. Commun. 2017 8 408
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